1-异氰酸基-3,5-二甲氧基苯

描述

1-Isocyanato-3,5-dimethoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxybenzene moieties, which can provide insight into the reactivity and properties of similar structures. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions to create highly substituted anthracenols . Additionally, the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide leads to the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane . These studies suggest that dimethoxybenzene derivatives are versatile in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Isocyanato-3,5-dimethoxybenzene involves various strategies. For example, the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor in Diels-Alder reactions demonstrates the potential for creating complex polycyclic structures from simpler dimethoxybenzene derivatives . The formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through a free-radical process indicates that dimethoxybenzene compounds can undergo radical transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Isocyanato-3,5-dimethoxybenzene can be quite complex. The paper discussing 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer provides detailed information on the orientation of methoxy groups and their impact on the overall molecular geometry . The different orientations of the methoxy groups, with one lying in the plane of the benzene ring and the other almost perpendicular, highlight the importance of substituent positioning in determining molecular structure .

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzene derivatives is showcased through various reactions. The iterative double benzyne-furan Diels-Alder reactions using 1,4-difluoro-2,5-dimethoxybenzene result in the formation of substituted oxabenzonorbornadienes and anthracenols . The decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide to form dicyano diarylethanes involves electron transfer and free-radical processes . These reactions demonstrate the potential for dimethoxybenzene derivatives to participate in complex synthetic pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Isocyanato-3,5-dimethoxybenzene are not directly discussed, the properties of related compounds can provide some insights. The crystallization behavior and molecular geometry of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer suggest that substituents can significantly influence the physical properties of dimethoxybenzene derivatives . The orientation of methoxy groups affects the molecule's ability to participate in conjugation with the aromatic system, which can impact the compound's reactivity and stability .

科学研究应用

能量储存和电池应用

1-异氰酸基-3,5-二甲氧基苯衍生物在能量存储中具有重要应用,特别是在非水氧化还原液流电池中。张等人的研究 (2017) 表明,1,4-二甲氧基苯衍生物(一种相关化合物)由于其高开路电位和电化学可逆性,是有前途的正极材料。然而,这些材料在氧化时面临着化学稳定性的挑战。具有双环取代的高级配方,如 9,10-双(2-甲氧基乙氧基)-1,2,3,4,5,6,7,8-八氢-1,4:5,8-二甲烷蒽 (BODMA),在带电状态下表现出改进的溶解性和化学稳定性,使其适用于能量存储系统中的混合液流电池 (Zhang et al., 2017).

医药和医疗中间体合成

在医药领域,1-异氰酸基-3,5-二甲氧基苯的衍生物被用作医药分子合成的中间体。例如,据报道制备了 2,5-二甲氧基-4-乙基硫代-苯乙胺,这是一种用于治疗精神病和精神分裂症的精神病的医药中间体。此合成涉及从 1,4-二甲氧基苯开始的一系列反应,表明 1-异氰酸基-3,5-二甲氧基苯在类似途径中的潜在用途 (Z. Zhimin, 2003).

电化学应用

探索了二甲氧基苯衍生物的电化学性质,以了解其在锂离子电池中的潜力。张等 (2010) 合成了 3,5-二叔丁基-1,2-二甲氧基苯 (DBDB) 作为锂离子电池的氧化还原穿梭添加剂。他们的研究表明,这些化合物在经过改性后,可以增强锂离子电池的过充电保护。这表明 1-异氰酸基-3,5-二甲氧基苯在适当的化学改性下可能具有类似的应用 (Zhang et al., 2010).

分子电子学

1-异氰酸基-3,5-二甲氧基苯的衍生物在分子电子学的背景下进行研究。Wartini 等人 (1998) 研究了各种自由基阳离子,其中两个末端的 1,4-二甲氧基苯单元连接到不同的桥,探索了分子内的电子相互作用。这些发现可以推断到 1-异氰酸基-3,5-二甲氧基苯衍生物的研究中,用于分子电子学应用,其中它们的独特电子特性可能被利用 (Wartini et al., 1998).

光反应研究

在光反应研究中,已经探索了二甲氧基苯的光化学,包括与 1-异氰酸基-3,5-二甲氧基苯结构相似的化合物。Pollard 等人 (1993) 研究了异构二甲氧基苯在酸性条件下的光化学,这导致了环的光质子化和甲氧基被水亲电取代。此研究表明 1-异氰酸基-3,5-二甲氧基苯在光化学反应中的潜在应用,并了解其在不同光照和环境条件下的行为 (Pollard et al., 1993).

安全和危害

Safety information for 1-Isocyanato-3,5-dimethoxybenzene indicates that it is hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used . The compound should be stored in a well-ventilated place .

属性

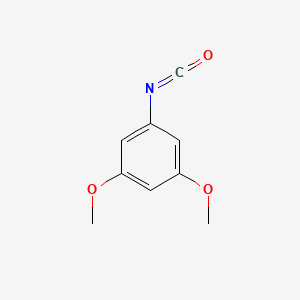

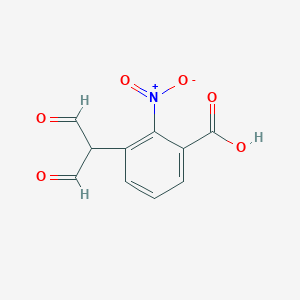

IUPAC Name |

1-isocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKQOUWMYSIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371198 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-3,5-dimethoxybenzene | |

CAS RN |

54132-76-2 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54132-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

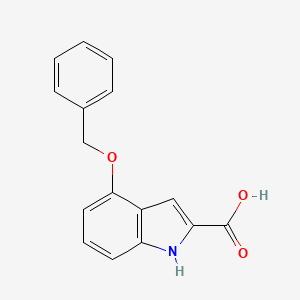

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)